molecular formula C12H22O2 B1253174 (S)-4-DODECANOLIDE CAS No. 69830-92-8

(S)-4-DODECANOLIDE

Cat. No.: B1253174
CAS No.: 69830-92-8
M. Wt: 198.3 g/mol
InChI Key: WGPCZPLRVAWXPW-NSHDSACASA-N
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Description

(S)-gamma-Dodecalactone is a naturally occurring lactone with a fruity aroma, commonly found in various fruits such as peaches and apricots It is widely used in the flavor and fragrance industry due to its pleasant scent and taste

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-gamma-Dodecalactone can be synthesized through several methods, including the Baeyer-Villiger oxidation of cyclic ketones and the lactonization of hydroxy acids. One common synthetic route involves the oxidation of 2-dodecanone using peracids, followed by cyclization to form the lactone ring. The reaction conditions typically involve the use of mild oxidizing agents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In industrial settings, (S)-gamma-Dodecalactone is produced through biotechnological processes involving microbial fermentation. Specific strains of microorganisms, such as yeast and bacteria, are employed to convert fatty acids into the desired lactone. This method is preferred due to its sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (S)-gamma-Dodecalactone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dodecanoic acid.

    Reduction: Reduction of the lactone can yield the corresponding diol.

    Substitution: The lactone ring can be opened through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Dodecanoic acid.

    Reduction: 1,12-dodecanediol.

    Substitution: Various substituted lactones depending on the nucleophile used.

Scientific Research Applications

(S)-gamma-Dodecalactone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in pheromone signaling in insects and its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is extensively used in the flavor and fragrance industry to impart fruity notes to products.

Mechanism of Action

The mechanism of action of (S)-gamma-Dodecalactone involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use in fragrances. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through its structural similarity to naturally occurring signaling molecules.

Comparison with Similar Compounds

(S)-gamma-Dodecalactone is unique due to its specific fruity aroma and its occurrence in nature. Similar compounds include:

    Gamma-decalactone: Known for its peach-like aroma.

    Gamma-octalactone: Has a coconut-like scent.

    Delta-decalactone: Exhibits a creamy, coconut-like aroma.

Compared to these compounds, (S)-gamma-Dodecalactone is distinguished by its longer carbon chain, which contributes to its unique olfactory properties and its broader range of applications in various industries.

Properties

IUPAC Name

(5S)-5-octyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPCZPLRVAWXPW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H]1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69830-92-8
Record name gamma-Dodecalactone, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069830928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .GAMMA.-DODECALACTONE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3LQN723IF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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